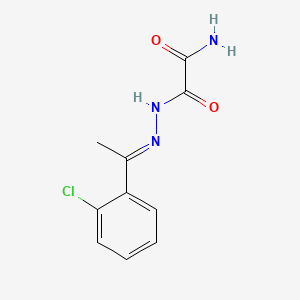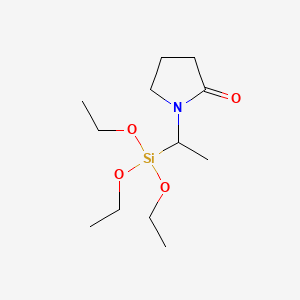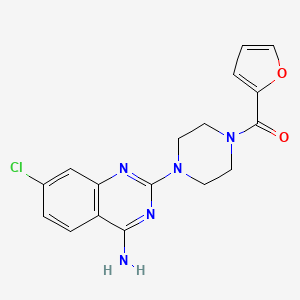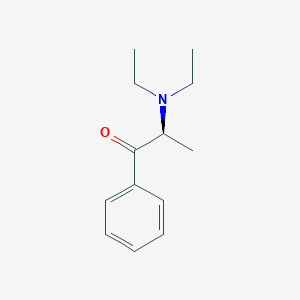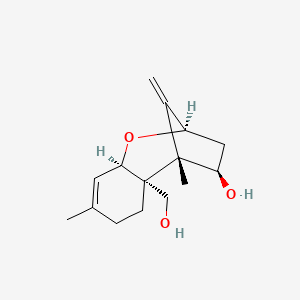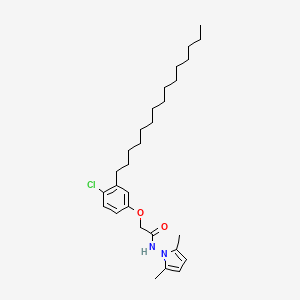
1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties. This compound, in particular, has garnered interest for its potential use in various scientific research fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- typically involves a multi-step process. One common method includes the reaction of disulfides with 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride and trimethylsilyl cyanide. This base-induced synthesis results in the formation of 2-(4-(2-(phenylthio)ethyl)piperazinyl) acetonitriles . The reaction mechanism is believed to be an SN2 reaction, which is a type of nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of green solvents and catalyst-free reactions to ensure an eco-friendly process. Ethanol is often used as a solvent, and the reaction system is designed to be insensitive to water and dioxygen, which simplifies the purification process .
化学反应分析
Types of Reactions
1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
科学研究应用
1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is no exception.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their pharmacological effects. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
相似化合物的比较
Similar Compounds
N-(2-(Phenylthio)ethyl)acetamide: This compound shares a similar structure and has been studied for its potential use in C-H activation reactions.
2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles: These compounds are also piperidine derivatives and have shown promise as ACAT-1 inhibitors.
Uniqueness
1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- stands out due to its unique combination of a piperidine ring and a phenylthioethyl group. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
属性
CAS 编号 |
97018-16-1 |
|---|---|
分子式 |
C21H26N2OS |
分子量 |
354.5 g/mol |
IUPAC 名称 |
N-phenyl-N-(2-phenylsulfanylethyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C21H26N2OS/c24-21(18-22-14-8-3-9-15-22)23(19-10-4-1-5-11-19)16-17-25-20-12-6-2-7-13-20/h1-2,4-7,10-13H,3,8-9,14-18H2 |
InChI 键 |
QYYLOKRKOYGELX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC(=O)N(CCSC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






